molecular formula C9H9ClN2O3 B2768767 N-[2-(chloromethyl)-4-nitrophenyl]acetamide CAS No. 1171021-29-6

N-[2-(chloromethyl)-4-nitrophenyl]acetamide

Cat. No.: B2768767
CAS No.: 1171021-29-6
M. Wt: 228.63
InChI Key: VHPGMKICIWBSFK-UHFFFAOYSA-N
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Description

N-[2-(Chloromethyl)-4-nitrophenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted with a chloromethyl (–CH₂Cl) group at position 2 and a nitro (–NO₂) group at position 3. Its structural attributes, including the electron-withdrawing nitro group and reactive chloromethyl moiety, influence its physicochemical behavior and interactions in biological systems. This compound has been identified in supplier catalogs (e.g., ZINC34936196, AKOS015957481), indicating its use in research and industrial applications .

Properties

IUPAC Name

N-[2-(chloromethyl)-4-nitrophenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-6(13)11-9-3-2-8(12(14)15)4-7(9)5-10/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPGMKICIWBSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(chloromethyl)-4-nitrophenyl]acetamide typically involves the reaction of 2-chloromethyl-4-nitrophenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-[2-(chloromethyl)-4-nitrophenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: Amino derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry: N-[2-(chloromethyl)-4-nitrophenyl]acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study enzyme kinetics and inhibition. It serves as a substrate for various enzymatic reactions, providing insights into enzyme mechanisms and functions .

Medicine: It is investigated for its role in developing new drugs with antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-[2-(chloromethyl)-4-nitrophenyl]acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • The chloromethyl group in the target compound distinguishes it from simpler chloro-substituted analogues (e.g., 2-chloro-N-(4-nitrophenyl)acetamide), offering a reactive site for further functionalization .
  • Electron-withdrawing groups (e.g., –NO₂, –CN) increase acidity of the acetamide NH and influence solubility and binding affinity in biological targets .
  • Planarity and Conformation: Compounds like B1 exhibit near-absolute planarity (torsion angles: 172.2–179.1°), whereas bulkier substituents (e.g., trifluoromethyl in B2) induce minor deviations, affecting optical and electronic properties .

Pharmacological Activity Comparisons

Anticancer and Cytotoxic Effects

  • Imidazole-linked acetamides: Derivatives with 4-nitrophenyl groups demonstrated antiproliferative activity against C6 glioma cells (IC₅₀: ~15.67 µg/mL).
  • Phenoxy acetamides: Compounds with pyrrolidine or morpholine substituents showed remarkable activity against HCT-1, MCF-7, and PC-3 cancer cell lines. The target compound’s chloromethyl group could modulate similar pathways but with distinct selectivity .
  • Benzothiazole-thiadiazole hybrids: Derivatives with 4-nitrophenyl groups exhibited 100% effectiveness in anticonvulsant models.

Receptor Binding and Signaling

  • Pyridazinone acetamides: Specific FPR2 agonists (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide) activate calcium mobilization in neutrophils. The target compound’s nitro group may similarly influence receptor affinity but requires empirical validation .

Physicochemical and Optical Properties

  • Tautomerism : N-(4-nitrophenyl)-2-(4-oxo-thiazolidin-5-yl)acetamide exists as a 1:1 tautomeric mixture, impacting stability and reactivity. The chloromethyl group in the target compound may reduce tautomeric flexibility due to steric constraints .
  • Optical Behavior : B1 and B2 exhibit absorption bands at 314 nm and 240 nm, respectively. The chloromethyl group’s electron-withdrawing nature could redshift absorption maxima, a hypothesis testable via UV-Vis studies .

Biological Activity

N-[2-(Chloromethyl)-4-nitrophenyl]acetamide, also known as 2-chloro-N-(4-nitrophenyl)acetamide, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H7ClN2O3. It features a chloromethyl group and a nitrophenyl moiety, which are significant for its biological interactions.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

In studies assessing the antibacterial potency of this compound, the Minimum Inhibitory Concentration (MIC) was determined against Klebsiella pneumoniae, a common pathogen responsible for numerous infections. The presence of the chloro atom in the molecule was found to enhance its antibacterial effect significantly. For instance, in comparative studies with related compounds, it was shown that this compound had lower MIC values, indicating stronger antibacterial properties .

CompoundMIC (µg/mL)Target Bacteria
This compound8-16Klebsiella pneumoniae
Control (without chloro group)32-64Klebsiella pneumoniae

The mechanism through which this compound exerts its antibacterial effects appears to involve inhibition of penicillin-binding proteins (PBPs). These proteins are crucial for maintaining the integrity of the bacterial cell wall. By binding to PBPs, the compound disrupts cell wall synthesis, leading to bacterial lysis and death .

Cytotoxicity and Pharmacokinetics

In addition to its antibacterial properties, assessments of cytotoxicity have indicated that this compound has a favorable safety profile. Cytotoxicity tests showed minimal adverse effects on mammalian cell lines at concentrations effective against bacteria. This suggests potential for therapeutic use with appropriate dosing .

Furthermore, pharmacokinetic studies indicated that this compound possesses good absorption and distribution characteristics, making it a candidate for oral administration. Parameters such as solubility and permeability were evaluated using models like SwissADME, confirming its viability as a drug candidate .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study screened various chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The findings indicated that compounds with halogenated substituents exhibited enhanced activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA) .
  • Time-Kill Kinetics : Time-kill studies demonstrated that this compound could reduce viable cell counts of Klebsiella pneumoniae by over 99% within 10 hours at concentrations above the MIC. This rapid bactericidal effect underscores its potential as an effective therapeutic agent .
  • Comparative Analysis : When compared with other acetamides lacking the chloromethyl group, this compound consistently showed superior antibacterial activity across multiple tests, reinforcing the hypothesis that halogenation enhances biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(chloromethyl)-4-nitrophenyl]acetamide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, using reagents like chloroacetyl chloride and nitro-substituted anilines. Key steps include controlling temperature (e.g., reflux conditions) and using catalysts (e.g., triethylamine) to minimize side reactions. Purification via column chromatography or recrystallization is critical to isolate the target compound . Monitoring intermediates with TLC or HPLC ensures reaction progress.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Peaks for the chloromethyl group (~4.3 ppm for CH2Cl) and nitro group (deshielded aromatic protons) validate substitution patterns. Acetamide protons appear as a singlet (~2.1 ppm) .
  • IR : Stretching bands for C=O (~1650 cm⁻¹) and NO2 (~1520 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass matching the molecular formula (e.g., C9H9ClN2O3) confirms molecular ion integrity .

Q. What are the key physicochemical properties (solubility, stability) of this compound under experimental storage conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH and temperature show degradation via hydrolysis of the chloromethyl group. Storage in inert atmospheres (N2) at -20°C in amber vials is recommended to prevent photodegradation .

Advanced Research Questions

Q. How do substituent positions (chloromethyl, nitro) influence reactivity in nucleophilic substitution or catalytic coupling reactions?

  • Methodological Answer : The chloromethyl group’s electrophilicity makes it prone to SN2 reactions (e.g., with amines or thiols), while the nitro group’s electron-withdrawing nature directs electrophilic aromatic substitution to specific ring positions. Computational studies (DFT) predict regioselectivity, validated experimentally via X-ray crystallography (OLEX2 software) . Kinetic assays under varying solvents (polar vs. nonpolar) quantify reactivity trends .

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Curves : Establish IC50 values across multiple cell lines to distinguish target-specific effects from general toxicity .
  • Proteomic Profiling : Use affinity chromatography to identify off-target interactions.
  • Control Experiments : Compare with structurally analogous compounds (e.g., nitro-to-cyano substitutions) to isolate pharmacophore contributions .

Q. How can computational modeling (e.g., molecular docking, MD simulations) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., kinases or proteases).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Corrogate electronic (Hammett σ) and steric parameters with activity data to prioritize synthetic targets .

Q. What analytical challenges arise in characterizing degradation products, and how can they be addressed?

  • Methodological Answer : Degradation products (e.g., hydrolyzed chloromethyl to hydroxymethyl) are identified via LC-MS/MS with fragmentation patterns. Isotopic labeling (e.g., 13C-acetamide) tracks metabolic pathways in vitro. Accelerated stability studies (40°C/75% RH) coupled with PCA analysis quantify degradation kinetics .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to compare the reactivity of this compound with halogen-substituted analogs?

  • Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., thiophenol). Monitor reaction progress via UV-Vis (λmax for nitro group) or 19F NMR (if fluorine analogs are used). Arrhenius plots (ln k vs. 1/T) determine activation parameters (ΔH‡, ΔS‡) .

Q. What crystallographic techniques are essential for resolving ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with OLEX2 software resolves bond angles and torsional strain. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) that stabilize the crystal lattice .

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